molecular formula C10H14N2 B2614522 (1,2,3,4-Tetrahydroquinolin-6-yl)methanamine CAS No. 933720-31-1

(1,2,3,4-Tetrahydroquinolin-6-yl)methanamine

Cat. No.: B2614522
CAS No.: 933720-31-1
M. Wt: 162.236
InChI Key: PVBQLBGOQLWTCV-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydroquinolin-6-yl)methanamine is a chemical compound with the molecular formula C₁₀H₁₄N₂ It is a derivative of tetrahydroquinoline, a bicyclic structure consisting of a benzene ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydroquinolin-6-yl)methanamine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve the desired reduction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation reactors allows for the controlled reduction of quinoline derivatives, resulting in high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4-Tetrahydroquinolin-6-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1,2,3,4-Tetrahydroquinolin-6-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydroquinolin-6-yl)methanamine involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanamine
  • (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine
  • (1,2,3,4-Tetrahydroquinolin-2-yl)methanamine hydrochloride

Uniqueness

(1,2,3,4-Tetrahydroquinolin-6-yl)methanamine is unique due to its specific substitution pattern on the tetrahydroquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-6-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBQLBGOQLWTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)CN)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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